6-Chloro-5-fluoropyrazolo[1,5-A]pyridine
Description
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with chlorine and fluorine atoms at positions 6 and 5, respectively. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic aromatic system with a five-membered pyrazole ring fused to a six-membered pyridine ring.
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-5-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H |
InChI Key |
SZBUSDSHTAAKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. The reaction is carried out using a fluorinating reagent such as Selectfluor. The process involves the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient fluorinating agents and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazolo[1,5-A]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor is commonly used for the fluorination of pyrazolo[1,5-A]pyridine derivatives.
Oxidizing Agents: Various oxidizing agents can be used to modify the oxidation state of the compound.
Reducing Agents: Reducing agents are employed to achieve reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
6-Chloro-5-fluoropyrazolo[1,5-A]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes critical differences between 6-Chloro-5-fluoropyrazolo[1,5-A]pyridine and its analogs:
Research Findings and Implications
- Antimicrobial Potential: Analogous pyrazolo[1,5-a]pyridine derivatives with methoxy substituents show IC₅₀ values of 13.40–96.50 µM against bacterial targets . The chloro-fluoro combination in the target compound may further enhance potency by increasing membrane penetration.
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (e.g., CAS 338420-94-3) demonstrate kinase inhibition with nanomolar efficacy .
- Fluorescence Applications : While imidazo[1,5-a]pyridine derivatives excel as solvatochromic probes , the target compound’s halogen substituents could quench fluorescence, limiting such uses unless modified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
